3-(2,5-Difluoro-phenoxy)propanenitrile
Description
3-(2,5-Difluoro-phenoxy)propanenitrile is a fluorinated aromatic nitrile compound characterized by a propanenitrile backbone substituted with a 2,5-difluorophenoxy group. Nitrile-containing compounds are critical intermediates in pharmaceuticals and agrochemicals due to their reactivity and versatility in synthesis .
Key inferred properties (based on analogs):
- Molecular Formula: Likely C₉H₇F₂NO (calculated from structural analogs).
- Molecular Weight: ~195.16 g/mol.
- Applications: Potential use as a synthetic intermediate, similar to its 3,5-difluoro isomer (CAS 844648-16-4), which is employed in the production of Tegoprazan, a potassium-competitive acid blocker .
Properties
IUPAC Name |
3-(2,5-difluorophenoxy)propanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2NO/c10-7-2-3-8(11)9(6-7)13-5-1-4-12/h2-3,6H,1,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPHIAWWKSWVXJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)OCCC#N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Difluoro-phenoxy)propanenitrile typically involves the reaction of 2,5-difluorophenol with 3-chloropropanenitrile under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF). The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion formed from 2,5-difluorophenol attacks the electrophilic carbon of 3-chloropropanenitrile, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Difluoro-phenoxy)propanenitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The nitrile group can be converted to other functional groups through nucleophilic substitution reactions.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: The phenoxy group can undergo oxidation reactions to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or sodium methoxide (NaOMe) can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Major Products Formed
Nucleophilic Substitution: Formation of azides or ethers.
Reduction: Formation of primary amines.
Oxidation: Formation of quinones or phenolic derivatives.
Scientific Research Applications
3-(2,5-Difluoro-phenoxy)propanenitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2,5-Difluoro-phenoxy)propanenitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The difluorophenoxy group can enhance binding affinity and specificity towards molecular targets, while the nitrile group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Structural and Functional Differences
Substituent Position Effects: The 2,5-difluoro substitution (target compound) vs. 3,5-difluoro (CAS 844648-16-4) alters electronic properties and steric interactions. The 2,5-isomer may exhibit distinct reactivity in coupling reactions due to fluorine’s ortho-directing effects .
Functional Group Variations: Acetonitrile backbone (e.g., 2-(2,5-Difluoro-phenoxy)acetonitrile) shortens the carbon chain, reducing molecular weight and possibly thermal stability . Dioxocyclohexyl substituents (e.g., 3-(2,6-Dioxocyclohexyl)propanenitrile) introduce ketone groups, increasing polarity and hydrogen-bonding capacity compared to fluorinated analogs .
Research Findings and Industrial Relevance
- 3-(3,5-Difluoro-phenoxy)propanenitrile (CAS 844648-16-4) is prioritized in pharmaceutical synthesis due to its role in Tegoprazan production, highlighting the importance of fluorine positioning in bioactivity .
- 3-(2,6-Dioxocyclohexyl)propanenitrile (CAS 1874-85-7) lacks direct industrial applications but serves as a model compound for studying nitrile stability in cyclic ketone environments .
Biological Activity
3-(2,5-Difluoro-phenoxy)propanenitrile is an organic compound characterized by a difluorophenoxy group attached to a propanenitrile moiety. Its unique structure, with two fluorine atoms on the aromatic ring, significantly influences its chemical properties and potential biological interactions. The exploration of its biological activity is crucial for understanding its pharmacological potential and applications in drug development.
- Molecular Formula : C₉H₇F₂NO
- Molecular Weight : Approximately 183.15 g/mol
- Functional Groups : Difluorophenoxy and nitrile groups
The presence of fluorine atoms enhances the compound's lipophilicity and electronic properties, potentially improving its binding affinity to various biological targets.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : Compounds with fluorinated structures often exhibit enhanced binding to enzymes due to increased hydrophobic interactions.
- Receptor Modulation : The electronic properties imparted by the difluorophenoxy group may facilitate interactions with specific receptors, influencing signaling pathways.
In Vitro Studies
Research indicates that this compound exhibits anti-inflammatory properties. Preliminary studies have shown that it can inhibit the production of pro-inflammatory cytokines in macrophage cell lines treated with lipopolysaccharides (LPS). The compound's mechanism involves the suppression of key signaling pathways such as NF-κB and MAPK.
| Study | Methodology | Key Findings |
|---|---|---|
| Study 1 | LPS-treated RAW264.7 cells | Significant reduction in nitric oxide (NO) production |
| Study 2 | Inflammatory model in mice | Amelioration of symptoms in DSS-induced colitis |
In Vivo Studies
In vivo studies have evaluated the compound's efficacy in models of inflammation:
- Colitis Model : Mice treated with this compound showed reduced inflammatory markers and improved histological scores.
- Gastritis Model : The compound demonstrated protective effects against ethanol-induced gastric lesions.
Case Studies
-
Anti-inflammatory Activity : A study investigated the anti-inflammatory effects of various derivatives of propanenitrile compounds, including this compound. Results indicated that this compound significantly inhibited the production of inflammatory mediators like prostaglandin E2 (PGE2) and cytokines such as IL-6 and TNF-alpha.
- Mechanism : The inhibition was linked to the suppression of NF-κB signaling pathways, which are critical for inflammatory responses.
- Safety Profile : Toxicity assessments revealed that doses up to 2000 mg/kg did not produce significant adverse effects in animal models. This suggests a favorable safety profile for further development as a therapeutic agent.
Comparison with Related Compounds
The biological activity of this compound can be compared with other structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-(3,5-Difluorophenoxy)propanenitrile | Similar difluorophenoxy structure | Exhibits anti-inflammatory properties |
| 3-(4-Fluorophenoxy)propanenitrile | Contains one fluorine atom | Varies in reactivity; less potent |
| 3-(2-Bromo-4-fluorophenoxy)propanenitrile | Contains bromine instead of fluorine | Altered reactivity; potential for different biological activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
